3,5-Dichlorothiophene-2-carboxylic acid
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Overview
Description
3,5-Dichlorothiophene-2-carboxylic acid is a chemical compound that is used as an intermediate in the synthesis of various pharmaceuticals . It is also known as Rivaroxaban Impurity 90 and Rivaroxaban Impurity 70 .
Molecular Structure Analysis
The molecular formula of this compound is C5H2Cl2O2S . The molecular weight is 197.04 .Scientific Research Applications
Synthesis and Chemical Applications
3,5-Dichlorothiophene-2-carboxylic acid and related compounds have various applications in chemical synthesis. For instance, the synthesis of 4,5-Dichlorothiophene-2-Carboxylic Acid from thiophene-2-carboxylic acid involves esterification, chlorination, and hydrolysis, using N-chlorosuccinimide as a chlorinating agent. This process is notable for its mild reaction conditions and high yield, making it suitable for industrial production (Wang, Ji, & Sha, 2014). Additionally, the interaction of 2,5-dichlorothiophene-3-carbonyl isothiocyanate with heterocyclic amines yields new bicyclic derivatives, showcasing the versatility of these compounds in creating complex molecules (Abu-El-Halawa, Sarabi, & El-Abadelah, 2008).
Material Science and Coordination Chemistry
In material science, thiophene-2,5-dicarboxylic acid, a close relative of this compound, is used in the rational assembly of Co/Cd-MOFs (Metal-Organic Frameworks). These MOFs exhibit interesting net structures and are potentially significant in various applications due to their unique chemical properties (Wang et al., 2014).
Pharmacological and Biological Studies
In the field of pharmacology and biology, compounds derived from thiophene carboxylic acids, such as this compound, have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, novel indolyl benzo[b][1,4]diazepins bearing a 2,5-dichlorothiophene moiety have shown potent antimicrobial and antioxidant effects (Biradar & Somappa, 2016).
Crystallography and Structural Analysis
The crystal structure of compounds related to this compound, like 1-benzothiophene-2-carboxylic acid, has been extensively studied. Such studies provide valuable insights into the molecular arrangements and potential applications of these compounds in various fields, including pharmaceuticals (Dugarte-Dugarte et al., 2021).
Organic Chemistry and Catalysis
In organic chemistry, thiophene-2-carboxylic acids are involved in catalytic processes like the ruthenium-catalyzed oxidative vinylation, which demonstrates their role in facilitating complex chemical reactions (Ueyama et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
3,5-dichlorothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFBPFKEXPWKSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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